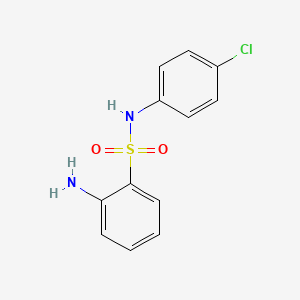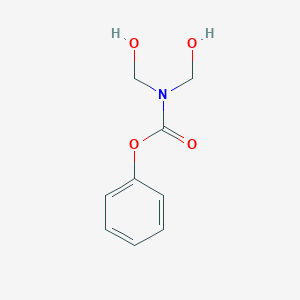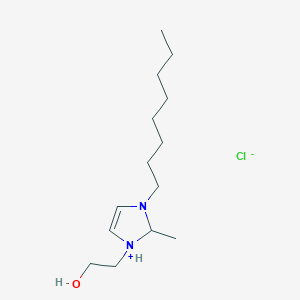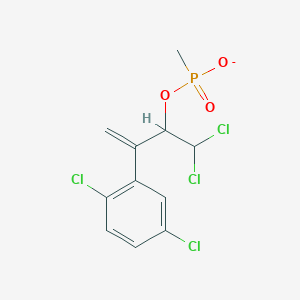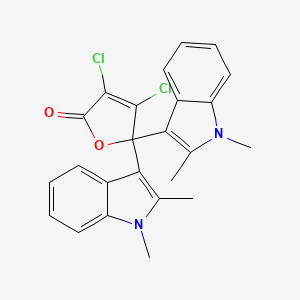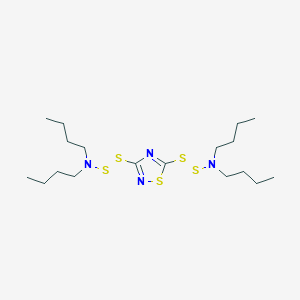
N,N'-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine . The reaction proceeds through the formation of intermediate hydrazine derivatives, which then cyclize to form the thiadiazole ring .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine), involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazole derivatives . These products often exhibit enhanced biological activities and are used in various applications .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in microbial metabolism, leading to antimicrobial effects . It can also modulate signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) include other thiadiazole derivatives such as:
- 1,3,4-Thiadiazole-2-thiol
- 1,3,4-Thiadiazole-5-thiol
- 1,2,4-Thiadiazole-3-thiol
Uniqueness
What sets N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) apart from other thiadiazole derivatives is its unique disulfide linkage, which imparts distinct chemical and biological properties . This structural feature enhances its reactivity and potential for forming various biologically active compounds .
Propiedades
Número CAS |
62854-94-8 |
|---|---|
Fórmula molecular |
C18H36N4S5 |
Peso molecular |
468.8 g/mol |
Nombre IUPAC |
N-butyl-N-[[5-[(dibutylamino)disulfanyl]-1,2,4-thiadiazol-3-yl]disulfanyl]butan-1-amine |
InChI |
InChI=1S/C18H36N4S5/c1-5-9-13-21(14-10-6-2)26-24-17-19-18(23-20-17)25-27-22(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |
Clave InChI |
AAAKLJLGKCGZJV-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)SSC1=NSC(=N1)SSN(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)

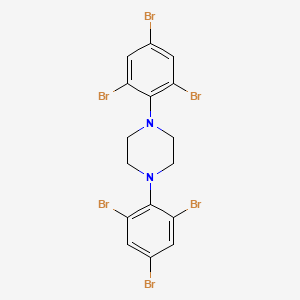
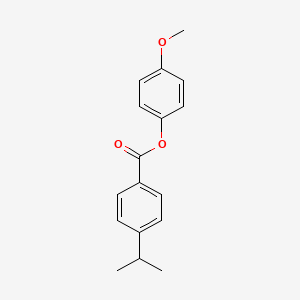
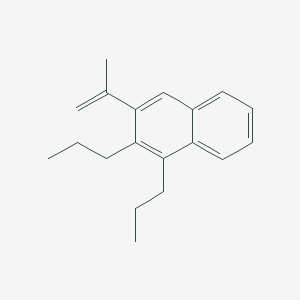

![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)
